5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of 7-azaindole, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with tosyl chloride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, which makes it suitable for industrial production .
Industrial Production Methods
For industrial production, the synthesis method involves the use of strong bases such as potassium hydroxide or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of bases like potassium hydroxide or sodium hydroxide.
Coupling Reactions: Utilize palladium catalysts and ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of 7-azaindole, which can be further modified for specific applications .
Scientific Research Applications
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel anticancer, antiviral, and antibacterial agents.
Biological Research: The compound is studied for its potential to inhibit various proteases and other enzymes involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteases and other enzymes. By inhibiting these targets, the compound can interfere with key biological pathways, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapeutic agents with high selectivity and potency .
Properties
Molecular Formula |
C14H10BrClN2O2S |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
5-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3 |
InChI Key |
AYVXAUGAIRULFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl |
Origin of Product |
United States |
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